molecular formula C10H14N2S2 B12658448 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- CAS No. 186044-59-7

2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)-

Cat. No.: B12658448
CAS No.: 186044-59-7
M. Wt: 226.4 g/mol
InChI Key: RNLSMNZQGLHZCB-UHFFFAOYSA-N
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Description

2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a pyridine ring attached to a carbothioamide group, with an additional 4-((2-methylpropyl)thio) substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- can be achieved through several synthetic routes. One common method involves the reaction of 2-pyridinecarbothioamide with 2-methylpropylthiol in the presence of a suitable catalyst. The reaction is typically carried out under reflux conditions in an inert atmosphere to prevent oxidation. The product is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- may involve large-scale synthesis using automated reactors. The reaction conditions are optimized for maximum yield and purity, and the product is isolated using industrial-scale purification methods such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its bioactive properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Pyridinecarbothioamide: Lacks the 4-((2-methylpropyl)thio) substituent.

    4-((2-methylpropyl)thio)-2-pyridinecarboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

Uniqueness

2-Pyridinecarbothioamide, 4-((2-methylpropyl)thio)- is unique due to the presence of both the pyridinecarbothioamide and the 4-((2-methylpropyl)thio) substituent, which confer distinct chemical and biological properties. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

186044-59-7

Molecular Formula

C10H14N2S2

Molecular Weight

226.4 g/mol

IUPAC Name

4-(2-methylpropylsulfanyl)pyridine-2-carbothioamide

InChI

InChI=1S/C10H14N2S2/c1-7(2)6-14-8-3-4-12-9(5-8)10(11)13/h3-5,7H,6H2,1-2H3,(H2,11,13)

InChI Key

RNLSMNZQGLHZCB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CSC1=CC(=NC=C1)C(=S)N

Origin of Product

United States

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